molecular formula C27H44O3 B196368 24,25-Dihydroxycholecalciferol CAS No. 40013-87-4

24,25-Dihydroxycholecalciferol

Cat. No. B196368
CAS RN: 40013-87-4
M. Wt: 416.6 g/mol
InChI Key: FCKJYANJHNLEEP-OIMXRAFZSA-N
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Description

24,25-Dihydroxycholecalciferol, also known as 24,25-dihydroxyvitamin D3 and (24R)-hydroxycalcidiol, is a compound closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 . It is inactive as a hormone both in vitro and in vivo . It was first identified in 1972 in the laboratory of Hector DeLuca and Michael F. Holick .


Synthesis Analysis

24,25-Dihydroxyvitamin D3 is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) . CYP24A1 is a multicatalytic enzyme catalyzing most, if not all, of the reactions in the C-24/C-23 pathway of 25-OH-D3 metabolism . It has been proposed that 24,25-dihydroxyvitamin D3 is a metabolite of 25-hydroxyvitamin D3 which is destined for excretion .


Molecular Structure Analysis

The IUPAC name for 24,25-Dihydroxycholecalciferol is (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol . The chemical formula is C27H44O3 and the molar mass is 416.63 g/mol .


Chemical Reactions Analysis

24,25-Dihydroxyvitamin D3 is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) . CYP24A1 is a multicatalytic enzyme catalyzing most, if not all, of the reactions in the C-24/C-23 pathway of 25-OH-D3 metabolism .


Physical And Chemical Properties Analysis

The chemical formula for 24,25-Dihydroxycholecalciferol is C27H44O3 and the molar mass is 416.63 g/mol .

Scientific Research Applications

Synthesis and Medical Applications

24,25-Dihydroxycholecalciferol, derived from novel 25-hydroxy-24-oxocholestane derivatives, is significant in medicine for regulating calcium metabolism in warm-blooded animals. Its derivatives are valuable intermediates for synthesizing various active vitamin D3 compounds (Colas et al., 2008).

Role in Calcium Metabolism

A study revealed that administration of 24,25-Dihydroxycholecalciferol in patients with osteoporosis leads to a gradual increase in ionized calcium levels in blood plasma. This increase remains stable and does not change significantly even after discontinuing the drug (Khodyrev & Spirichev, 2005).

Metabolism and Bioavailability

Research on the bioavailability and metabolism of ergocalciferol (D₂) and cholecalciferol (D₃) indicated that oral doses of these compounds are rapidly metabolized and effective in increasing serum 25(OH)D. This study highlighted the significance of 24,25-Dihydroxycholecalciferol in understanding the metabolic pathways of vitamin D compounds (Cipriani et al., 2013).

Vitamin D Toxicity and Metabolism

An investigation into vitamin D toxicity highlighted the role of various metabolites, including 24,25-Dihydroxycholecalciferol. The study emphasized the importance of understanding the mechanisms of vitamin D metabolism and its impact on overall health (Jones, 2008).

Clinical Applications in Bone Health

A study on postmenopausal osteoporosis did not find a significant therapeutic effect of 1,25-dihydroxycholecalciferol, a metabolite related to 24,25-Dihydroxycholecalciferol, on bone health. This research contributes to understanding the clinical applications and limitations of vitamin D metabolites in treating bone-related diseases (Falch et al., 2009).

Effect on Immune System

24,25-Dihydroxycholecalciferol, alongside other vitamin D metabolites, was examined for its impact on the immune system. The study suggests a potential link between vitamin D status and immune responses, which can have implications for treating autoimmune diseases and infections (Van Etten et al., 2002).

Future Directions

The future directions of research on 24,25-Dihydroxycholecalciferol could involve further investigation into its physiological significance and potential activity. Some evidence of a possible receptor has been obtained . Further studies could also explore the implications of decreased concentrations of 24,25-Dihydroxycholecalciferol due to mutations inactivating the vitamin D 24-hydroxylase gene .

properties

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKJYANJHNLEEP-SRLFHJKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028177
Record name (3beta,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

24,25-Dihydroxycholecalciferol

CAS RN

40013-87-4
Record name 24,25-Dihydroxyvitamin D3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40013-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 24-Hydroxyvitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040013874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,24,25-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 24,25-DIHYDROXYCHOLECALCIFEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AXX2V8L5Z
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,810
Citations
RT Turner, JE Puzas, MD Forte… - Proceedings of the …, 1980 - National Acad Sciences
The question of whether the skeleton metabolizes 25-hydroxycholecalciferol [25(OH)D3] to more-polar products was studied. Calvarial cells were dispersed from 16-day old chicken …
Number of citations: 136 www.pnas.org
MF Holick, HK Schnoes, HF DeLuca, RW Gray… - Biochemistry, 1972 - ACS Publications
It is now clear that vitamin D3 must be converted first in the liver to 25-hydroxychoIecalciferol (25-OHD5)* 1*(Blunt et al., 1968; Ponchon et al., 1969; Horsting and DeLuca, 1969) and …
Number of citations: 404 pubs.acs.org
HL Henry, AW Norman, AN Taylor… - The Journal of …, 1976 - Elsevier
The ability of 24R,25- and 24S,25-dihydroxycholecalciferol to stimulate intestinal calcium transport and bone calcium mobilization in chicks was measured. Enhancement of intestinal …
Number of citations: 59 www.sciencedirect.com
L Miravet, J Redel, M Carre, ML Queille… - Calcified Tissue …, 1976 - Springer
The biological activity of synthetic 24,25 and 25,26 diOHD3 was studied in vitamin D-deficient rats. The purpose of this study was to investigate the influence of small doses of both …
Number of citations: 51 link.springer.com
JA Kanis, T Cundy, M Bartlett, R Smith, G Heynen… - Br Med J, 1978 - bmj.com
Small doses (1-10 microgram daily) of 24,25-dihydroxycholecalciferol (24,25-(OH)2D3), a renal metabolite of vitamin D of uncertain function, increased intestinal absorption of calcium …
Number of citations: 151 www.bmj.com
KR Wehmeier, AR Alamir, S Sultan, MJ Haas… - Life sciences, 2011 - Elsevier
24, 25-Dihydroxycholecalciferol but not 25-hydroxycholecalciferol suppresses apolipoprotein AI gene expression - ScienceDirect Skip to main content Skip to article Elsevier logo …
Number of citations: 21 www.sciencedirect.com
M Garabedian, M Lieberherr, TM GUYEN… - Clinical Orthopaedics …, 1978 - journals.lww.com
The first mention of 24, 25-dihydroxycholecalciferol (24, 25-(OH), D3), 2'then identified as 21, 25-dihydroxycholecalciferol, goes back to 1971.3 s Soonafter, 24, 25-(OH), DBis shown to …
Number of citations: 55 journals.lww.com
JE Puzas, RT Turner, GA Howard, JS Brand… - Biochemical …, 1987 - portlandpress.com
The synthesis of 1,25-dihydroxycholecalciferol [1,25(OH)2D3] and 24,25-dihydroxycholecalciferol [24,25(OH)2D3] from 25-hydroxycholecalciferol [25(OH)D3] has previously been …
Number of citations: 15 portlandpress.com
HL Henry, AN Taylor, AW Norman - The Journal of nutrition, 1977 - academic.oup.com
Under conditions of chronic hypocalcemia, eg in vitamin D depletion, the parathyroid glands undergo marked hypertrophy and hyperplasia. Seven days of treatment (100 IU/day; 6.5 …
Number of citations: 159 academic.oup.com
J Redel, N Bazely, Y Calando, F Delbarre… - Journal of Steroid …, 1975 - Elsevier
The synthesis of 24,25-dihydroxycholecalciferol, a polar metabolite of cholecalciferol (vitamin D 3 ) is described. 5,24-Cholestadien-3β-yl acetate (I) was converted in two steps to 5,7-…
Number of citations: 10 www.sciencedirect.com

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